

Chirality and Optical Activity of sec-Butylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-Aminobutane

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This technical guide provides a comprehensive overview of the chirality and optical activity of sec-butylamine, a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document details the stereoisomeric nature of sec-butylamine, its chiroptical properties, and the experimental procedures for its resolution and analysis.

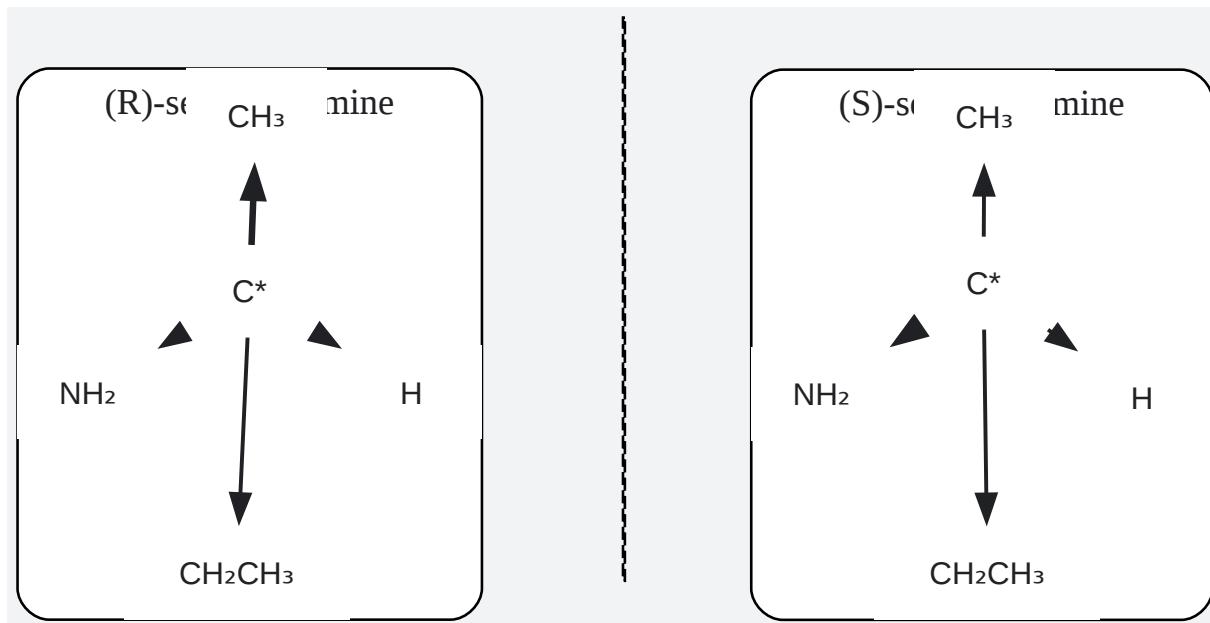
Introduction to the Chirality of sec-Butylamine

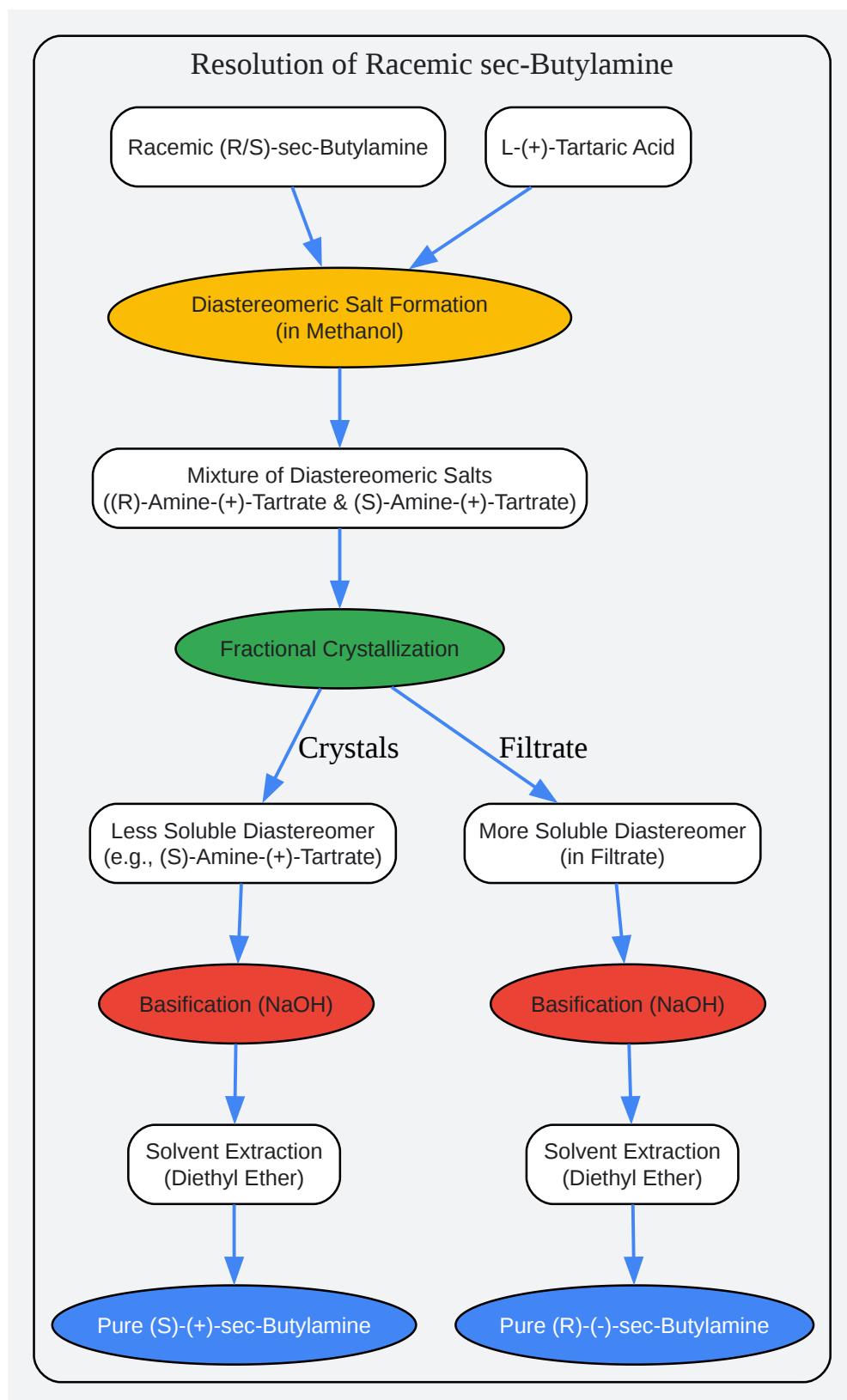
sec-Butylamine, systematically named butan-2-amine, is a primary aliphatic amine with the chemical formula C₄H₁₁N.^[1] The molecule possesses a chiral center at the second carbon atom, the carbon bonded to the amino group, which is attached to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and an amino group. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers.^[1] These enantiomers are designated as (R)-sec-butylamine and (S)-sec-butylamine based on the Cahn-Ingold-Prelog priority rules.

The presence of chirality imparts optical activity to the individual enantiomers of sec-butylamine. This means that each enantiomer has the ability to rotate the plane of plane-polarized light.^[2] The (R) and (S) enantiomers rotate the light to an equal extent but in opposite directions.^[3] A 50:50 mixture of the two enantiomers, known as a racemic mixture or racemate, is optically inactive because the rotations of the individual enantiomers cancel each other out.^[4]

Enantiomers of sec-Butylamine

The two enantiomers of sec-butylamine are depicted below. The spatial arrangement of the groups around the chiral carbon atom determines the absolute configuration of each enantiomer.



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